molecular formula C9H12N6O B7754016 5-(3-imidazol-1-ylpropylamino)-2H-1,2,4-triazin-3-one

5-(3-imidazol-1-ylpropylamino)-2H-1,2,4-triazin-3-one

Cat. No.: B7754016
M. Wt: 220.23 g/mol
InChI Key: YTNWOWHTXWWTEE-UHFFFAOYSA-N
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Description

5-(3-Imidazol-1-ylpropylamino)-2H-1,2,4-triazin-3-one is a heterocyclic compound that features both imidazole and triazine rings These structures are known for their diverse chemical and biological properties The imidazole ring is a five-membered ring containing two nitrogen atoms, while the triazine ring is a six-membered ring with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-imidazol-1-ylpropylamino)-2H-1,2,4-triazin-3-one typically involves the reaction of 3-(1H-imidazol-1-yl)propylamine with a triazine derivative. One common method involves the use of 1,3,5-triazine-2,4,6-trione as a starting material. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

5-(3-Imidazol-1-ylpropylamino)-2H-1,2,4-triazin-3-one can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The triazine ring can be reduced to form dihydrotriazines.

    Substitution: Both the imidazole and triazine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

5-(3-Imidazol-1-ylpropylamino)-2H-1,2,4-triazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-imidazol-1-ylpropylamino)-2H-1,2,4-triazin-3-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. The triazine ring can interact with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity. These interactions can disrupt essential biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Aminopropyl)imidazole: Similar structure but lacks the triazine ring.

    3-(1H-Imidazol-1-yl)propan-1-amine: Similar structure but lacks the triazine ring.

    2-Amino-1,3,5-triazine: Similar structure but lacks the imidazole ring.

Uniqueness

5-(3-Imidazol-1-ylpropylamino)-2H-1,2,4-triazin-3-one is unique due to the presence of both imidazole and triazine rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to compounds with only one of these rings .

Properties

IUPAC Name

5-(3-imidazol-1-ylpropylamino)-2H-1,2,4-triazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O/c16-9-13-8(6-12-14-9)11-2-1-4-15-5-3-10-7-15/h3,5-7H,1-2,4H2,(H2,11,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNWOWHTXWWTEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCCNC2=NC(=O)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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